L-Alanine, 3-[(R)-butylsulfinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine, 3-[®-butylsulfinyl]- is a chiral amino acid derivative with a unique structural feature where a butylsulfinyl group is attached to the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[®-butylsulfinyl]- typically involves the introduction of the butylsulfinyl group to the alanine molecule. One common method is the reaction of L-Alanine with butylsulfinyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of L-Alanine, 3-[®-butylsulfinyl]- may involve more scalable methods such as enzymatic synthesis or microbial fermentation. These methods can offer higher yields and better stereoselectivity compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Alanine, 3-[®-butylsulfinyl]- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: L-Alanine, 3-[®-butylsulfonyl]-.
Reduction: L-Alanine, 3-[®-butylthio]-.
Substitution: Various N-substituted alanine derivatives.
Scientific Research Applications
L-Alanine, 3-[®-butylsulfinyl]- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of L-Alanine, 3-[®-butylsulfinyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The butylsulfinyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity, alteration of protein conformation, and interaction with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
L-Alanine: A simple amino acid without the butylsulfinyl group.
L-Alanine, 3-[®-butylthio]-: A reduced form of L-Alanine, 3-[®-butylsulfinyl]-.
L-Alanine, 3-[®-butylsulfonyl]-: An oxidized form of L-Alanine, 3-[®-butylsulfinyl]-.
Uniqueness
L-Alanine, 3-[®-butylsulfinyl]- is unique due to the presence of the butylsulfinyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C7H15NO3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(R)-butylsulfinyl]propanoic acid |
InChI |
InChI=1S/C7H15NO3S/c1-2-3-4-12(11)5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-,12+/m0/s1 |
InChI Key |
CBFHOPPJBYHALQ-PWCHPLFNSA-N |
Isomeric SMILES |
CCCC[S@@](=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCS(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.